(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide
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Overview
Description
(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a butyl chain, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propan-2-yloxybenzaldehyde with butylamine and malononitrile in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the propan-2-yloxyphenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-propan-2-ylprop-2-enamide
- (Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Uniqueness
(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features. The presence of the butyl chain, cyano group, and propan-2-yloxyphenyl moiety distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-10-19-17(20)15(12-18)11-14-6-8-16(9-7-14)21-13(2)3/h6-9,11,13H,4-5,10H2,1-3H3,(H,19,20)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZLCCBQBLXFBH-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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